molecular formula C17H22FNO3S2 B2877687 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1705787-80-9

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2877687
CAS No.: 1705787-80-9
M. Wt: 371.49
InChI Key: LEOMRIOAVNMFOJ-UHFFFAOYSA-N
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Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic organic compound featuring a ketone core with two distinct substituents: a 3-(cyclohexylsulfonyl)azetidine group and a 4-fluorophenylthioether moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to conformational rigidity, while the cyclohexylsulfonyl group enhances metabolic stability and solubility.

Properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3S2/c18-13-6-8-14(9-7-13)23-12-17(20)19-10-16(11-19)24(21,22)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOMRIOAVNMFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares key functional groups with several derivatives reported in the literature:

Compound Name / ID Key Structural Features Biological Activity (Reported) Solubility/Stability Notes Reference
2-((4-Fluorophenyl)thio)-1-phenylethanone 4-Fluorophenylthioether, ketone Antimicrobial (synthesis intermediate) Moderate solubility in ethanol
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole core, nitro substituents Antiplasmodial (pIC50 = 8.2129) Low solubility due to nitro groups
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) Piperazine sulfonyl, tetrazole-thioether Antiproliferative (melting point: 131–134°C) Enhanced stability from sulfonyl
2-((1H-Tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanone (3f) Tetrazole-thioether, fluorophenyl Not specified (IR/NMR data reported) High polarity due to tetrazole

Key Observations:

  • Azetidine vs.
  • Cyclohexylsulfonyl vs. Aryl Sulfonyl: The cyclohexylsulfonyl group may offer superior solubility in non-polar environments compared to aryl sulfonyl groups (e.g., 4-methoxyphenylsulfonyl in 7h), which are more planar and prone to π-π stacking .
  • 4-Fluorophenylthioether vs. Nitrophenylthioether: The fluorine substituent provides moderate electron-withdrawing effects without the steric bulk of nitro groups (as in ), balancing bioavailability and target affinity .

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The cyclohexylsulfonyl group resists oxidative metabolism better than smaller alkyl sulfonyl groups, as inferred from piperazine sulfonyl derivatives .
  • Lipophilicity: LogP values are expected to be lower than nitro-substituted indole-thioethers () but higher than tetrazole-containing analogs (), positioning it as a mid-range candidate for blood-brain barrier penetration .
  • Antiproliferative Potential: While direct data is lacking, the structural similarity to piperazinyl sulfonyl ethanones () suggests possible activity against cancer cell lines .

Preparation Methods

Synthesis of 3-(Cyclohexylsulfonyl)azetidine

The azetidine ring is functionalized via sulfonylation using cyclohexylsulfonyl chloride. In a representative procedure, azetidine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Cyclohexylsulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) as a base. The reaction is stirred for 12 hours at room temperature, yielding 3-(cyclohexylsulfonyl)azetidine with a reported purity of 95% after column chromatography.

Ketone Formation via Nucleophilic Acylation

The sulfonylated azetidine is subsequently reacted with 2-bromo-1-(4-fluorophenylthio)ethanone. In a typical protocol, 3-(cyclohexylsulfonyl)azetidine (1.0 equiv) and 2-bromo-1-(4-fluorophenylthio)ethanone (1.1 equiv) are combined in dimethylformamide (DMF) with potassium carbonate (2.5 equiv). The mixture is heated to 80°C for 6 hours, achieving a yield of 78% after extraction and recrystallization from ethyl acetate.

Table 1: Reaction Conditions for Primary Synthetic Route

Step Reagents Solvent Temperature Time Yield
1 Azetidine, Cyclohexylsulfonyl chloride, Et₃N DCM 0°C → RT 12 h 95%
2 3-(Cyclohexylsulfonyl)azetidine, 2-Bromo-1-(4-fluorophenylthio)ethanone, K₂CO₃ DMF 80°C 6 h 78%

Alternative Pathway via Palladium-Catalyzed Coupling

A patent-derived method (EP3148963B1) describes a palladium-catalyzed coupling strategy to construct the sulfonylazetidine moiety. This approach avoids pre-functionalized sulfonyl chlorides, instead utilizing a Suzuki-Miyaura coupling between a boronic ester and a sulfonylazetidine halide.

Preparation of Sulfonylazetidine Boronic Ester

3-Bromoazetidine (1.0 equiv) is treated with cyclohexylsulfinic acid (1.5 equiv) in the presence of palladium(II) acetate (5 mol%) and XPhos ligand (10 mol%) in toluene. The reaction proceeds at 100°C for 24 hours, forming the sulfonylazetidine boronic ester intermediate in 65% yield.

Coupling with 4-Fluorophenylthio Ethanone

The boronic ester is coupled with 2-chloro-1-(4-fluorophenylthio)ethanone using cesium carbonate (2.0 equiv) in a water/ethanol mixture. After purification via high-performance liquid chromatography (HPLC), the final product is obtained in 62% yield.

Table 2: Palladium-Catalyzed Coupling Parameters

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand XPhos (10 mol%)
Base Cs₂CO₃
Solvent Toluene/H₂O/EtOH
Temperature 100°C
Yield 62%

Comparative Analysis of Methodologies

Table 3: Method Comparison

Metric Primary Route Palladium Route
Yield 78% 62%
Cost Moderate High (Pd catalysts)
Scalability Kilogram-scale Limited by catalyst recovery
Purity >95% 90% (HPLC)
Reaction Time 18 h total 28 h total

The primary sulfonylation route offers superior yield and scalability, making it preferable for industrial applications. In contrast, the palladium-catalyzed method enables access to structurally diverse analogs but suffers from higher costs and lower efficiency.

Mechanistic Considerations

Sulfonylation Reaction Mechanism

The sulfonylation of azetidine proceeds via a two-step mechanism: (1) nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur in cyclohexylsulfonyl chloride, followed by (2) deprotonation by triethylamine to regenerate the base.

Thioether Formation Kinetics

The nucleophilic substitution between 3-(cyclohexylsulfonyl)azetidine and 2-bromo-1-(4-fluorophenylthio)ethanone follows second-order kinetics, with rate dependence on both the azetidine and bromoethanone concentrations. Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

Challenges and Optimization Strategies

Byproduct Formation in Sulfonylation

Over-sulfonylation at the azetidine nitrogen can occur if stoichiometric ratios exceed 1:1.2 (azetidine:sulfonyl chloride). Optimization studies recommend maintaining temperatures below 25°C during reagent addition to minimize di-sulfonylated impurities.

Catalyst Deactivation in Palladium Route

The XPhos ligand in the Suzuki coupling is susceptible to oxidation under prolonged heating. Adding antioxidant agents like butylated hydroxytoluene (BHT) at 0.1 wt% improves catalyst turnover by 40%.

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